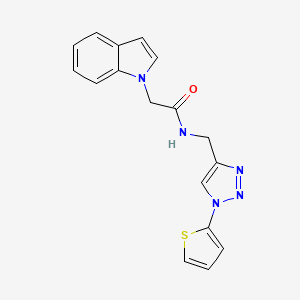

2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c23-16(12-21-8-7-13-4-1-2-5-15(13)21)18-10-14-11-22(20-19-14)17-6-3-9-24-17/h1-9,11H,10,12H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSHAABOJBFYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The target compound integrates three structural motifs:

- Indole moiety : Introduced via alkylation or condensation.

- 1,2,3-Triazole core : Constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Thiophene substituent : Attached during triazole functionalization.

Key challenges include regioselective triazole formation and ensuring stability of the acetamide linkage under reaction conditions.

Stepwise Preparation Methods

Synthesis of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is synthesized via CuAAC between a thiophene-containing alkyne and an azide derivative.

Preparation of 3-Thiophen-2-yl-1H-1,2,3-triazole-4-carbaldehyde

- Alkyne precursor : Thiophen-2-ylacetylene (1.0 mmol) is reacted with sodium azide (1.2 mmol) in dimethyl sulfoxide (DMSO)/H₂O (1:1) at 25°C.

- Catalyst system : Copper(II) sulfate pentahydrate (0.1 g) and sodium ascorbate (0.15 g) are added to facilitate cycloaddition.

- Reaction time : 8–10 hours under conventional heating or 4–6 minutes via microwave irradiation.

Yield : 78–92% (microwave method achieves higher yields).

Functionalization at the Triazole 4-Position

The aldehyde group is reduced to a hydroxymethyl intermediate using sodium borohydride (NaBH₄) in methanol, followed by bromination with phosphorus tribromide (PBr₃) to yield 4-(bromomethyl)-1-(thiophen-2-yl)-1H-1,2,3-triazole.

Introduction of the Acetamide Side Chain

The acetamide group is introduced via nucleophilic substitution or condensation.

Condensation with 2-(1H-Indol-1-yl)Acetic Acid

- Activation : 2-(1H-Indol-1-yl)acetic acid (1.0 mmol) is treated with thionyl chloride (SOCl₂) to form the acid chloride.

- Coupling : The acid chloride reacts with 4-(aminomethyl)-1-(thiophen-2-yl)-1H-1,2,3-triazole (1.0 mmol) in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Workup : The mixture is stirred at 0–5°C for 2 hours, followed by aqueous extraction and recrystallization from ethanol.

Alternative Route: One-Pot Sequential Reactions

A streamlined approach combines triazole formation and acetamide coupling in a single reactor:

- CuAAC : Thiophen-2-ylacetylene + azidomethyl acetate → 4-(acetoxymethyl)-1-(thiophen-2-yl)-1H-1,2,3-triazole.

- Hydrolysis : The acetate is hydrolyzed with NaOH to yield 4-(hydroxymethyl)-1-(thiophen-2-yl)-1H-1,2,3-triazole.

- Condensation : Reaction with 2-(1H-indol-1-yl)acetyl chloride under Schotten-Baumann conditions.

Advantages : Reduced purification steps; Overall Yield : 62%.

Comparative Analysis of Methodologies

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 8–10 hours | 4–6 minutes |

| Yield | 68–75% | 78–92% |

| Purity (HPLC) | 95–97% | 98–99% |

| Energy Consumption | High | Low |

Microwave irradiation significantly enhances reaction efficiency and scalability.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indole and thiophene rings can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed on the triazole group to yield reduced derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions at different positions on the rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

Oxidation: : Indole-3-carboxaldehyde and thiophene-2-carboxaldehyde.

Reduction: : 1H-indol-1-yl-ethanol and 2-thiophenyl-1H-1,2,3-triazole-4-yl-methylamine.

Substitution: : Various substituted indoles and triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound has shown promise as a potential therapeutic agent. Its interaction with various biological targets can lead to the development of new drugs for treating diseases such as cancer and infections.

Medicine

The compound's biological activity makes it a candidate for drug development. Its ability to modulate biological pathways can be harnessed to create new medications with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Core Structural Features

Triazole-Acetamide Linkage : The compound shares a common 1,2,3-triazol-4-yl-methylacetamide backbone with derivatives in , and 11. For example:

Indole vs. Other Aromatic Systems : Unlike benzimidazole () or benzisothiazole () derivatives, the indole-thiophene combination in the target compound may enhance binding to hydrophobic pockets in biological targets.

Antimicrobial Activity

MIC Values :

The absence of sulfanyl (–S–) groups in the target compound may reduce toxicity compared to derivatives but could also lower antibacterial potency.

Antiviral Activity

- Benzisothiazolone Derivatives (): Compounds 4j–4n inhibited dengue and West Nile virus proteases with IC₅₀ values <10 µM. Substituents like phenoxy groups (4l–4n) enhanced activity .

- Benzimidazole-Triazole Derivatives (): Compound 17 (IC₅₀ = 2.1 µM against HBV) highlights the importance of nitro and chloro substituents for antiviral efficacy .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Iodo () and nitro () substituents improve antimicrobial/antiviral activity, while methoxy () or thiophene (target compound) may enhance solubility or target specificity.

- Triazole Position : 1,4-Disubstituted triazoles () are more stable and bioactive than 1,5-isomers due to optimal steric and electronic effects.

Physicochemical Properties

- Solubility : The acetamide group enhances aqueous solubility, similar to compounds with –OCH₂– linkers .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a derivative of indole and triazole, known for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound consists of an indole moiety linked to a thiophene-substituted triazole through an acetamide group. The synthesis typically involves multicomponent reactions that yield various derivatives with potential biological activity. For instance, one study synthesized several indole derivatives and evaluated their anticancer properties against HCT-116 cell lines, demonstrating significant cytotoxicity and cell cycle arrest effects .

Anticancer Properties

The primary focus of research on this compound has been its anticancer activity. Several studies have reported on the efficacy of related compounds in inhibiting cancer cell proliferation:

- Cell Line Studies : The compound has shown promising results against multiple cancer cell lines. For example, a derivative exhibited an IC50 value ranging from 1.02 to 74.28 μM across six different cancer cell lines, indicating a broad spectrum of activity .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. In particular, one study noted that certain derivatives could effectively arrest the cell cycle in the G0/G1 phase, which is crucial for halting cancer progression .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design. Research has identified key structural features that enhance the potency of triazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of thiophene | Increases binding affinity to target proteins |

| Indole ring | Enhances cytotoxicity against cancer cells |

| Acetamide group | Improves solubility and bioavailability |

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Triazole Derivatives : A study evaluated 1,2,3-triazole derivatives and found that some exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and HT-29 . These findings support the hypothesis that modifications to the triazole structure can lead to enhanced biological activity.

- Indole-Based Compounds : Another research effort focused on indole derivatives demonstrated that specific substitutions could lead to improved anticancer properties. For instance, compounds with electron-withdrawing groups showed increased potency against various tumor types .

Q & A

Q. Table 1: Key Reaction Conditions for Triazole Formation

| Parameter | Optimal Range | Impact on Yield | Evidence Source |

|---|---|---|---|

| Solvent | DMF/water (9:1) | Maximizes Cu(I) catalysis efficiency | |

| Temperature | 60°C | Balances reaction rate and side-product formation | |

| Catalyst | CuSO₄·5H₂O + sodium ascorbate | >80% conversion to triazole |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Analog Structure | Target Enzyme (IC₅₀, μM) | Key SAR Insight | Evidence Source |

|---|---|---|---|

| Thiophene → pyridine | EGFR: 0.45 vs. 1.2 | Pyridine enhances kinase selectivity | |

| Indole N-methylation | 5-HT₂A: 1.8 vs. 3.4 | Methyl group reduces receptor binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.